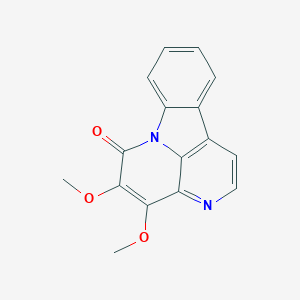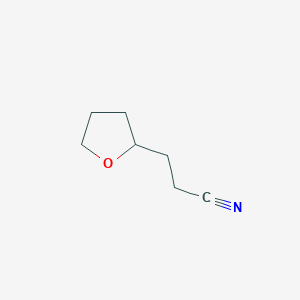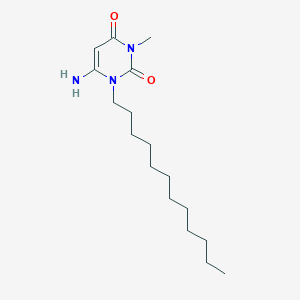
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : Researchers have focused on synthesizing derivatives of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine for biological applications. For instance, Kadhim et al. (2021) synthesized derivatives for anti-bacterial activity evaluation, using different reaction conditions and confirming structures through spectral data (Kadhim, Abdullah Alani, & Hussein, 2021).
Reactions with Nucleophiles : Gouhar and Raafat (2015) prepared a compound that reacted with various nucleophiles, including hydrazine, for anticancer evaluation (Gouhar & Raafat, 2015).
Cyclization Studies : Yamasaki et al. (1992) explored the cyclization of Michael adducts formed from ene-hydrazines, leading to the creation of fused rings, highlighting the compound's potential in organic synthesis (Yamasaki, Nakamura, Okamoto, Okawara, & Furukawa, 1992).
Biological and Pharmacological Applications
Antidepressant Activity : A study by Shukla et al. (1992) found that a derivative of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine exhibited marked antidepressant activity, suggesting its potential as a new class of antidepressants (Shukla, Singh, Khanna, Saxena, Singh, Sur, Dhawan, & Anand, 1992).
Tumor Inhibitory and Antioxidant Activity : Hamdy et al. (2013) synthesized polyfunctionally substituted derivatives, showing promising tumor inhibitory potency against liver cancer cells and antioxidant activity (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Analgesic Activity : Turan-Zitouni et al. (1999) described the synthesis of triazoles and triazolothiadiazines from the compound, with some exhibiting promising analgesic activity (Turan-Zitouni, Kaplancıklı, Erol, & Kılıç, 1999).
Chemistry and Materials Science
Development of Fluorescent Probes : Zhang, Zhu, and Lin (2021) developed a near-infrared ratiometric fluorescent probe with aggregation-induced emission characteristics for hydrazine detection, demonstrating the compound's application in sensor development (Zhang, Zhu, & Lin, 2021).
Synthesis of Cerebral Protective Agents : Suzuki et al. (1996) synthesized derivatives with anti-lipid peroxidation activities, showcasing the compound's potential in developing cerebral protective agents (Suzuki, Tatsuoka, Ishihara, Ohno, Aisaka, Ogino, Kuroki, Satoh, Miyano, & Sumoto, 1996).
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYZUEUSICJQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576533 | |
| Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
CAS RN |
1743-07-3 | |
| Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)


![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)


